molecular formula C12H10Cl2O2 B8492618 5-(2,5-Dichlorophenyl)-cyclohexane-1,3-dione

5-(2,5-Dichlorophenyl)-cyclohexane-1,3-dione

Cat. No.: B8492618
M. Wt: 257.11 g/mol
InChI Key: SQPGPAPGHZSYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dichlorophenyl)-cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C12H10Cl2O2 and its molecular weight is 257.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10Cl2O2

Molecular Weight

257.11 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H10Cl2O2/c13-8-1-2-12(14)11(5-8)7-3-9(15)6-10(16)4-7/h1-2,5,7H,3-4,6H2

InChI Key

SQPGPAPGHZSYJO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 20% sodium ethoxide in ethanol (6.2 g) were added at room temperature ethanol (150 ml) and diethyl malonate (14.6 g), and then added little by little 4-(2,5-dichlorophenyl)-3-buten-2-one (19.0 g). The mixture was stirred at room temperature for 30 minutes, refluxed for 2 hours and cooled. The solvent was evaporated, and to the residue was added water. The aqueous layer was washed with ethyl acetate and concentrated, and to the residue was added 2M sodium hydroxide (50 ml). The mixture was refluxed for 2 hours and cooled, and to the mixture was added 2.5M sulfuric acid (50 ml) for 15 minutes. The mixture was refluxed for 1.5 hours and cooled, and precipitated crystals were filtered and washed with water and toluene to give 5-(2,5-dichlorophenyl)cyclohexane-1,3-dione (9.9 g) as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
4-(2,5-dichlorophenyl)-3-buten-2-one
Quantity
19 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.